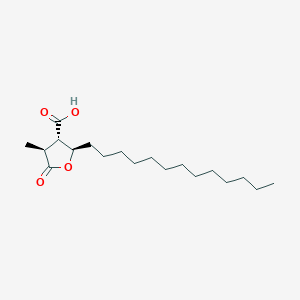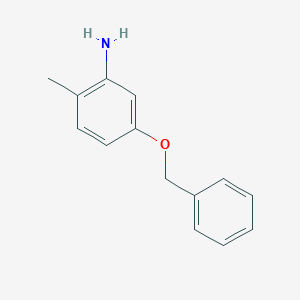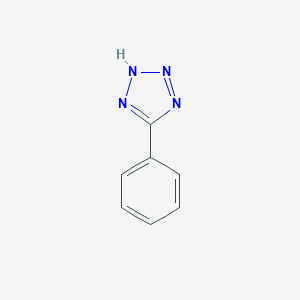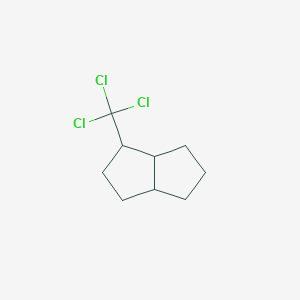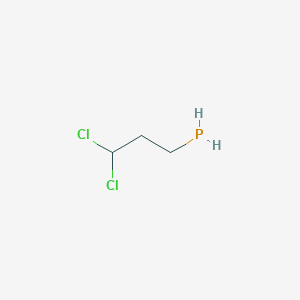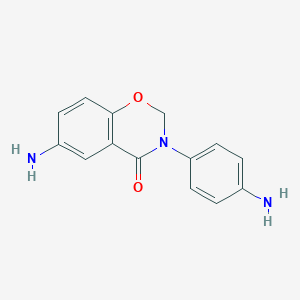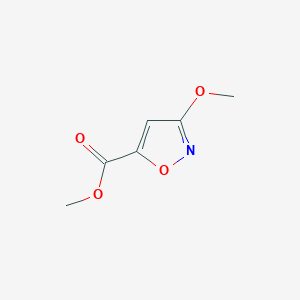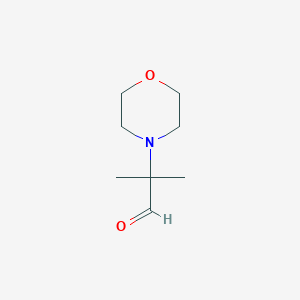
2-Methyl-2-morpholinopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol (O-2-MPIMP) is achieved through oxidative polycondensation using air O2 and NaOCl oxidants in an alkaline medium . Another paper describes the synthesis of 2-morpholino acetonaphthone (MPM) as a photoinitiator for polymerization . Additionally, the synthesis of trans-2,5-disubstituted morpholines is achieved through the reaction of enantiopure epoxides with amino alcohols . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques. For example, the structure of O-2-MPIMP is characterized using 1H, 13C NMR, FT-IR, UV–vis, and other techniques . Similarly, the structure of MPM is confirmed by spectral and elemental analysis . These techniques are essential for confirming the structure of synthesized compounds, including this compound.
Chemical Reactions Analysis
The papers discuss the reactivity of morpholine derivatives in various chemical reactions. For instance, the oligomer-metal complex compounds are synthesized from the reactions of O-2-MPIMP with various metal ions . The photoinitiation capability of MPM is demonstrated in the polymerization of methyl methacrylate . These studies indicate that morpholine derivatives can participate in complex formation and initiate polymerization reactions, which may also be relevant for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are explored in several papers. The conductivity and thermal degradation of O-2-MPIMP and its oligomer-metal complex compounds are investigated . The electrochemical properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and electrochemical energy gaps, are also determined . These properties are crucial for understanding the behavior of morpholine derivatives, including this compound, in various applications.
Relevant Case Studies
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
2-Methyl-2-morpholinopropanal: wird bei der Synthese verschiedener pharmazeutischer Verbindungen eingesetzt. Seine Struktur dient als Baustein bei der Herstellung von Molekülen mit potenziellen therapeutischen Wirkungen. Zum Beispiel wurde es bei der Entwicklung von niedermolekularen Inhibitoren eingesetzt, die auf m6A-Regulatoren abzielen, die an der Krebsbehandlung beteiligt sind . Diese Inhibitoren wirken auf epigenetischer Ebene, um die Überlebensmechanismen von Tumorzellen zu stören.
Antifouling-Beschichtungen
Im Bereich der Materialwissenschaften trägt This compound zur Formulierung von Antifouling-Beschichtungen bei. Diese Beschichtungen sind unerlässlich, um die Ansammlung unerwünschter biologischer Materialien auf Oberflächen zu verhindern, was insbesondere bei medizinischen Geräten und in maritimen Anwendungen von Vorteil ist. Die Fähigkeit der Verbindung, stabile Wasserstoffbrückenbindungen zu bilden, macht sie wertvoll für die Herstellung langlebiger und effektiver Beschichtungen .
Hemmung der Tumorzellproliferation
Forschungen haben gezeigt, dass This compound die Proliferation von Tumorzellen hemmen kann. Obwohl der genaue Mechanismus noch nicht vollständig geklärt ist, ist seine Anwendung in diesem Bereich vielversprechend für die Entwicklung neuer Krebstherapien. Es stellt einen potenziellen Weg dar, um wirksamere Behandlungen gegen verschiedene Formen von Krebs zu entwickeln .
Beschichtungsindustrie
Über Antifouling-Anwendungen hinaus wird This compound auch als Reaktant in der breiteren Beschichtungsindustrie eingesetzt. Es spielt eine Rolle bei der Synthese von Verbindungen, die Teil der Beschichtungen sind, die auf verschiedene Materialien aufgetragen werden, um ihre Eigenschaften zu verbessern und ihre Lebensdauer zu verlängern .
Chemische Forschung
Als chemische Einheit ist This compound in der chemischen Forschung aufgrund seiner einzigartigen Eigenschaften und Reaktivität von Interesse. Es wird häufig an Forscher in der frühen Entdeckungsphase als Teil einer Sammlung einzigartiger Chemikalien bereitgestellt, um die Erforschung neuer Reaktionen und die Synthese neuartiger Verbindungen zu ermöglichen .
Sicherheits- und Handhabungsforschung
Da es als brennbarer Feststoff eingestuft ist, wird This compound auch hinsichtlich seiner Sicherheits- und Handhabungsanforderungen untersucht. Forschungen in diesem Bereich stellen sicher, dass für die Verwendung in verschiedenen Anwendungen geeignete Protokolle vorhanden sind, um Risiken zu minimieren und die Einhaltung der behördlichen Standards zu gewährleisten .
Safety and Hazards
The safety data sheet for 2-Methyl-2-morpholinopropanal indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Eigenschaften
IUPAC Name |
2-methyl-2-morpholin-4-ylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWILHZQYNPQALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377236 |
Source


|
| Record name | 2-methyl-2-morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16042-91-4 |
Source


|
| Record name | 2-methyl-2-morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(morpholin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
